molecular formula C21H17FN2O3 B11541330 N'-[(E)-{4-[(4-Fluorophenyl)methoxy]phenyl}methylidene]-2-hydroxybenzohydrazide

N'-[(E)-{4-[(4-Fluorophenyl)methoxy]phenyl}methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11541330
M. Wt: 364.4 g/mol
InChI Key: WSBLZGSXWSZKGU-YDZHTSKRSA-N
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Description

N’-[(E)-{4-[(4-Fluorophenyl)methoxy]phenyl}methylidene]-2-hydroxybenzohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(4-Fluorophenyl)methoxy]phenyl}methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 4-[(4-fluorophenyl)methoxy]benzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(4-Fluorophenyl)methoxy]phenyl}methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(4-Fluorophenyl)methoxy]phenyl}methylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. These interactions can inhibit enzyme activity or modulate signaling pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(4-Fluorophenyl)methoxy]phenyl}methylidene]-2-hydroxybenzohydrazide is unique due to its specific structural features, such as the presence of the 4-fluorophenyl group and the methoxy linkage. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C21H17FN2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C21H17FN2O3/c22-17-9-5-16(6-10-17)14-27-18-11-7-15(8-12-18)13-23-24-21(26)19-3-1-2-4-20(19)25/h1-13,25H,14H2,(H,24,26)/b23-13+

InChI Key

WSBLZGSXWSZKGU-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)O

Origin of Product

United States

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